4,9-Undecadien-2-one, 6,10-dimethyl- (commonly known as geranylacetone) is an organic compound with the molecular formula and a molecular weight of approximately 194.31 g/mol. It is characterized by its colorless liquid form and a distinctive floral odor reminiscent of fresh rose leaves and magnolia. This compound is primarily recognized for its role as a volatile flavor compound found in tomatoes and certain species of mushrooms, contributing to their aroma and flavor profiles .
These reactions make geranylacetone a versatile intermediate in organic synthesis, particularly in the fragrance and flavor industries.
Geranylacetone exhibits several biological activities, including:
Geranylacetone can be synthesized through various methods:
Geranylacetone has several applications across different industries:
Geranylacetone shares structural similarities with several other compounds. Here are some notable examples:
Geranylacetone is unique due to its specific combination of structural features—particularly the positioning of double bonds and the presence of a ketone functional group—which contribute to its distinctive odor profile. This makes it particularly valuable in both flavoring and fragrance applications compared to similar compounds that may not possess the same aromatic qualities or functional versatility.
The compound 4,9-Undecadien-2-one, 6,10-dimethyl-, also known as geranylacetone, is a significant organic compound with the molecular formula C₁₃H₂₂O and a molecular weight of 194.31 g/mol [6] [20]. This compound represents an important intermediate in terpene chemistry and can be synthesized through various routes, with transesterification being one of the most established methods [1] [3].
The transesterification route involves the reaction between linalool and ethyl acetoacetate, which proceeds through the formation of linalyl acetoacetate as a key intermediate [1] [3]. This reaction is typically catalyzed by aluminum compounds, which facilitate the exchange of the ethoxy group of ethyl acetoacetate with the hydroxyl group of linalool [2] [4].
The general reaction can be represented as:
Linalool + Ethyl acetoacetate → Linalyl acetoacetate + Ethanol [1]
The transesterification process requires specific reaction conditions to achieve optimal yields. The following table presents the key parameters for different catalyst systems employed in this synthetic route:
| Reaction Parameter | Aluminum Compounds | Aluminum Isopropoxide | Organoaluminum |
|---|---|---|---|
| Catalyst Type | Aluminum alkoxide | Al(OiPr)₃ | R₃Al |
| Temperature (°C) | 120-140 | 130-150 | 110-130 |
| Reaction Time (h) | 3-5 | 4-6 | 2-4 |
| Molar Ratio (Linalool:Ethyl acetoacetate) | 1:1.2 | 1:1.5 | 1:1 |
| Yield (%) | 65-75 | 70-80 | 60-70 |
The reaction mechanism involves the coordination of the aluminum catalyst to the carbonyl oxygen of ethyl acetoacetate, which enhances the electrophilicity of the carbonyl carbon [2] [4]. This facilitates nucleophilic attack by the hydroxyl group of linalool, resulting in the formation of linalyl acetoacetate with the elimination of ethanol [1] [17].
Research findings indicate that the choice of catalyst significantly influences both the reaction rate and yield [3] [4]. Aluminum isopropoxide generally provides higher yields (70-80%) compared to other aluminum compounds, albeit requiring slightly higher temperatures and longer reaction times [2] [3]. The organoaluminum catalysts offer the advantage of shorter reaction times but typically result in somewhat lower yields [4] [18].
The Carroll rearrangement represents a crucial step in the synthesis of 4,9-Undecadien-2-one, 6,10-dimethyl- from linalyl ester derivatives [8] [26]. This rearrangement involves the transformation of a β-keto allyl ester (linalyl acetoacetate) into an α-allyl-β-ketocarboxylic acid, followed by decarboxylation to yield the final γ,δ-allylketone product [8] [26].
The Carroll rearrangement can proceed through two distinct pathways: thermal conditions or palladium-catalyzed processes, each with its own mechanism and efficiency profile [26] [28].
| Reaction Parameter | Thermal Conditions | Palladium Catalyzed | Palladium with Ligand |
|---|---|---|---|
| Catalyst | Base (NaOH) | Pd(PPh₃)₄ | Pd₂(dba)₃/Trost ligand |
| Temperature (°C) | 180-200 | 60-80 | 50-70 |
| Reaction Time (h) | 5-8 | 2-3 | 3-4 |
| Solvent | None | THF | THF/Dioxane |
| Yield (%) | 40-50 | 75-85 | 80-90 |
The detailed mechanism of the Carroll rearrangement involves several distinct steps:
| Mechanism Step | Thermal Pathway | Palladium-Catalyzed Pathway | Key Differences |
|---|---|---|---|
| Initial Ester Formation | Linalool + Ethyl acetoacetate → Linalyl acetoacetate + Ethanol | Linalool + Ethyl acetoacetate → Linalyl acetoacetate + Ethanol | Same initial step for both pathways |
| Enolization | Base-catalyzed formation of enolate | Formation of Pd-enolate complex | Different intermediates (free enolate vs. metal-bound) |
| Claisen Rearrangement | [3] [3]-sigmatropic rearrangement (concerted) | π-allylpalladium formation and C-C bond formation | Concerted vs. stepwise mechanism |
| Decarboxylation | Loss of CO₂ at high temperature | Facilitated decarboxylation at lower temperature | Temperature requirements (high vs. moderate) |
| Final Product Formation | Formation of geranylacetone (E-isomer predominant) | Selective formation of geranylacetone with higher E-selectivity | Stereoselectivity and yield differences |
The thermal Carroll rearrangement requires high temperatures (180-200°C) and proceeds through a [3] [3]-sigmatropic rearrangement of the enolized linalyl acetoacetate [8] [26]. This concerted mechanism results in the formation of an α-allyl-β-ketocarboxylic acid intermediate, which subsequently undergoes decarboxylation to yield geranylacetone [26] [28].
In contrast, the palladium-catalyzed Carroll rearrangement operates under milder conditions (50-80°C) and involves the formation of a π-allylpalladium complex [26] [28]. This complex facilitates the rearrangement through a stepwise mechanism, resulting in higher yields (75-90%) and improved stereoselectivity toward the E-isomer [28] [29].
Research has demonstrated that the introduction of chiral ligands, such as the Trost ligand, can further enhance the stereoselectivity of the palladium-catalyzed Carroll rearrangement, making it particularly valuable for the synthesis of optically active compounds [8] [26]. The palladium-catalyzed pathway has become the preferred method for industrial applications due to its higher efficiency and milder reaction conditions [28] [30].
Ketene-mediated esterification represents another important synthetic approach for the preparation of 4,9-Undecadien-2-one, 6,10-dimethyl- [1] [9]. This method involves the reaction of linalool with ketene or ketene equivalents to form linalyl esters, which can subsequently undergo Carroll rearrangement to yield the target compound [1] [22].
The ketene-mediated esterification offers several advantages, including milder reaction conditions and higher stereoselectivity compared to direct transesterification methods [9] [22]. The reaction typically proceeds at lower temperatures (0-30°C) and requires acid catalysis to facilitate the esterification process [22].
| Reaction Parameter | Direct Ketene Method | Isopropenyl Methyl Ether | Ketene Generator |
|---|---|---|---|
| Catalyst | p-Toluenesulfonic acid | Acid catalyst | Sulfuric acid |
| Temperature (°C) | 0-20 | 20-30 | 10-25 |
| Reaction Time (h) | 2-4 | 3-5 | 2-3 |
| Conditions | Anhydrous | Anhydrous | Anhydrous |
| Yield (%) | 70-85 | 65-75 | 75-80 |
The direct ketene method involves passing ketene gas, typically generated from acetic anhydride, into a reactor containing linalool and an acid catalyst such as p-toluenesulfonic acid [22]. This approach requires careful temperature control, with optimal results achieved at 0-20°C [22]. Under these conditions, linalyl acetate is formed with yields of 70-85%, with minimal isomerization to geranyl acetate [22].
Research has shown that the temperature control is critical in ketene-mediated esterification [22]. At temperatures below 30°C, the reaction produces predominantly linalyl acetate with high stereoselectivity [22]. However, at elevated temperatures (>40°C), significant isomerization occurs, resulting in a mixture of linalyl acetate and geranyl acetate, which complicates the purification process [22].
Alternative approaches include the use of ketene equivalents such as isopropenyl methyl ether, which can react with linalool under acid catalysis to form linalyl esters [1] [9]. This method operates at slightly higher temperatures (20-30°C) but offers the advantage of easier handling compared to ketene gas [9].
Industrial applications often employ continuous ketene generation systems coupled with efficient mixing and temperature control to optimize the esterification process [22]. These systems typically utilize sulfuric acid as the catalyst and operate at 10-25°C, achieving yields of 75-80% [22].
The ketene-mediated esterification strategies are particularly valuable when high stereoselectivity is required, as they tend to preserve the structural integrity of the linalool substrate better than transesterification methods [9] [22].
The industrial-scale production of 4,9-Undecadien-2-one, 6,10-dimethyl- presents numerous challenges that must be addressed to achieve economically viable manufacturing processes [11] [13]. These challenges span various aspects of production, including process safety, reaction efficiency, product quality, environmental impact, and economic factors [13] [15].
| Challenge Category | Specific Issues | Yield Impact | Optimization Approaches |
|---|---|---|---|
| Process Safety | Exothermic reactions, Ketene handling hazards | Medium | Controlled addition, Improved heat exchange, Safety protocols |
| Reaction Efficiency | Catalyst deactivation, Side reactions, Incomplete conversion | High | Catalyst regeneration, Reaction parameter optimization, Continuous processing |
| Product Quality | Isomer formation, Impurity profiles, Color stability | Medium | Advanced purification, Selective crystallization, Stabilizer addition |
| Environmental Impact | Solvent recovery, Catalyst disposal, Waste treatment | Low | Solvent recycling, Green chemistry principles, Catalyst immobilization |
| Economic Factors | Raw material costs, Energy consumption, Equipment requirements | Medium | Process intensification, Energy integration, Automation |
One of the primary challenges in industrial production is managing the exothermic nature of the transesterification and Carroll rearrangement reactions [11] [18]. The heat generated during these processes can lead to runaway reactions, compromising both safety and product quality [11]. Advanced heat exchange systems and controlled reagent addition strategies have been developed to address this issue [11] [13].
Catalyst management represents another significant challenge, particularly for aluminum-based catalysts used in transesterification [2] [4]. These catalysts can be difficult to separate from the reaction mixture and may deactivate over time, necessitating the development of immobilized catalyst systems and efficient regeneration protocols [4] [13].
Research findings indicate that the formation of isomeric mixtures during the synthesis poses substantial purification challenges [3] [15]. The target compound 4,9-Undecadien-2-one, 6,10-dimethyl- (E-isomer) is often accompanied by its Z-isomer (nerylacetone), requiring sophisticated separation techniques such as advanced distillation and selective crystallization [3] [12].
Yield optimization strategies have been extensively investigated to enhance the economic viability of industrial production [13] [23]. These strategies encompass various aspects of the manufacturing process:
| Optimization Strategy | Implementation Details | Yield Improvement (%) | Industrial Applicability |
|---|---|---|---|
| Catalyst Selection | Homogeneous vs. heterogeneous catalysts, Catalyst loading optimization | 10-15 | High |
| Reaction Parameters | Temperature profiles, Residence time control, Reagent ratios | 15-25 | High |
| Reactor Design | Mixing efficiency, Heat transfer, Continuous flow systems | 5-10 | Medium |
| Purification Methods | Fractional distillation, Crystallization, Membrane separation | 8-12 | High |
| Process Integration | Heat recovery, Solvent recycling, Continuous processing | 10-20 | Medium |
Detailed optimization studies have demonstrated that fine-tuning reaction parameters can significantly enhance yields [13] [23]. For instance, implementing controlled temperature profiles rather than batch heating can improve yields by 10-15% [23]. Similarly, optimizing the molar ratio of reagents, particularly using a slight excess of ethyl acetoacetate (1:1.2 ratio with linalool), can boost yields by 7-10% [23].
The transition from batch to continuous processing represents a promising approach for industrial-scale production [11] [13]. Continuous flow systems offer better heat and mass transfer, more precise control of reaction parameters, and reduced waste generation [13]. Research indicates that such systems can improve overall yields by 10-20% while simultaneously reducing production costs [13] [23].
Advanced catalyst systems, including supported aluminum catalysts and palladium complexes with specialized ligands, have shown potential for enhancing both yield and stereoselectivity [4] [8]. These catalysts can be more easily recovered and recycled, addressing both economic and environmental concerns [4] [13].
The thermodynamic properties of 4,9-Undecadien-2-one, 6,10-dimethyl- have been extensively characterized through experimental measurements and computational methods. The compound exhibits distinctive physical properties that reflect its unsaturated ketone structure and molecular configuration.
Boiling Point Characteristics
The boiling point of 4,9-Undecadien-2-one, 6,10-dimethyl- has been consistently reported across multiple sources, with experimental values ranging from 254 to 258°C at standard atmospheric pressure [2] [8] [6]. This relatively high boiling point is characteristic of medium-chain unsaturated ketones and reflects the compound's molecular weight and intermolecular forces. The boiling point variation within this narrow range can be attributed to the presence of different geometric isomers and measurement conditions.
Density Properties
The density of 4,9-Undecadien-2-one, 6,10-dimethyl- has been experimentally determined to be 0.873 g/mL at 25°C [8] [6]. This density value is consistent with organic compounds of similar molecular weight and structure. An alternative measurement reported a density of 0.9 ± 0.1 g/cm³ [2], which falls within the expected range considering measurement uncertainties and potential temperature variations.
Refractive Index Measurements
The refractive index of 4,9-Undecadien-2-one, 6,10-dimethyl- has been extensively studied, with the most commonly cited value being 1.467 (nD²⁰) [8]. However, comprehensive measurements from the National Institute of Standards and Technology database reveal a broader range of values, with measurements spanning from 1.420 to 1.468 [9] [10]. The most frequently reported values cluster around 1.453-1.455, with an approximate standard deviation of ±0.010 [9]. This variation in refractive index measurements can be attributed to different measurement conditions, sample purity, and the presence of different geometric isomers.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 194.31 g/mol | PubChem, ChemSrc [1] [2] |
| Boiling Point | 254-258°C (lit.) | ChemicalBook, ChemSynthesis [8] [6] |
| Density | 0.873 g/mL at 25°C | ChemicalBook, ChemSynthesis [8] [6] |
| Refractive Index | 1.467 (nD²⁰) | ChemSynthesis [8] |
| Flash Point | >230°F (>110°C) | ChemicalBook [6] |
| Critical Pressure | 1908.57 kPa | Chemeo (Joback Calculated) [9] |
| Heat of Formation (ΔfH° gas) | -209.37 kJ/mol | Chemeo (Joback Calculated) [9] |
| Heat of Fusion (ΔfusH°) | 28.81 kJ/mol | Chemeo (Joback Calculated) [9] |
| Heat of Vaporization (ΔvapH°) | 51.35 kJ/mol | Chemeo (Joback Calculated) [9] |
The solubility characteristics of 4,9-Undecadien-2-one, 6,10-dimethyl- reflect its lipophilic nature and molecular structure. The compound demonstrates distinct solubility patterns across different solvent systems, which are crucial for understanding its behavior in various applications and environmental contexts.
Aqueous Solubility
4,9-Undecadien-2-one, 6,10-dimethyl- exhibits extremely limited solubility in water, described as "not miscible or difficult to mix in water" [6]. Quantitative estimates suggest an aqueous solubility of approximately 8.867 mg/L at 25°C [11], indicating that the compound is essentially immiscible with water. This low water solubility is characteristic of compounds with significant hydrophobic character and is consistent with the compound's high partition coefficient values.
Organic Solvent Solubility
The compound demonstrates good solubility in alcoholic solvents, being described as "soluble in alcohol" [6]. In halogenated solvents such as chloroform and dichloromethane, the compound shows limited solubility, being classified as "slightly soluble" [6]. This solubility pattern is typical for compounds with moderate polarity and unsaturated ketone functionality.
Partition Behavior
The compound's solubility behavior is further characterized by its partition coefficients, which provide quantitative measures of its distribution between different phases. The octanol-water partition coefficient (LogP) has been reported as 4.13 [6] and 4.048 [9], indicating strong preference for the organic phase over the aqueous phase. This high LogP value confirms the compound's lipophilic nature and suggests potential for bioaccumulation in fatty tissues.
| Solvent System | Solubility | Notes |
|---|---|---|
| Water | Not miscible/difficult to mix | Immiscible with water [6] |
| Alcohol | Soluble | Freely soluble in ethanol [6] |
| Chloroform | Slightly soluble | Limited solubility [6] |
| Dichloromethane | Slightly soluble | Limited solubility [6] |
| Organic solvents (general) | Good solubility | Lipophilic nature [6] |
| Water (estimated) | 8.867 mg/L at 25°C | Estimated value [11] |
4,9-Undecadien-2-one, 6,10-dimethyl- exhibits significant sensitivity to light and is subject to various photochemical degradation processes. The compound's unsaturated ketone structure makes it particularly susceptible to photodegradation through multiple pathways.
Light Sensitivity Characteristics
The compound is classified as "light sensitive" [6], requiring storage under controlled conditions to prevent degradation. Commercial preparations are typically stored in amber vials under refrigeration and inert atmosphere to minimize photodegradation [6]. This light sensitivity is attributed to the presence of conjugated double bonds and the carbonyl chromophore, which can absorb ultraviolet radiation and initiate photochemical reactions.
Photodegradation Mechanisms
The photodegradation of 4,9-Undecadien-2-one, 6,10-dimethyl- can occur through direct photolysis when the compound absorbs ultraviolet light. The carbonyl group and conjugated double bond system provide chromophores that absorb in the UV range, leading to electronic excitation and subsequent chemical transformation. Studies on similar compounds indicate that photodegradation rates are influenced by factors such as light intensity, wavelength, temperature, and humidity [12] [13].
Atmospheric Degradation Pathways
In atmospheric conditions, 4,9-Undecadien-2-one, 6,10-dimethyl- undergoes degradation through reactions with atmospheric oxidants, particularly ozone. Research on similar biogenic volatile organic compounds has shown that ozonolysis follows the Criegee mechanism, leading to the formation of various oxidation products including aldehydes, ketones, and carboxylic acids [14] [15]. The compound, being a component of natural emissions from vegetation, is subject to atmospheric degradation processes that can significantly alter its concentration and chemical composition in the environment.
Degradation Products and Pathways
Ozonolysis of 4,9-Undecadien-2-one, 6,10-dimethyl- results in the formation of lower molecular weight compounds through cleavage of the double bonds. Studies on the atmospheric degradation of similar terpene compounds have identified products such as 2-oxopropanal and 4-oxopentanal from related structures [14]. The degradation typically occurs within minutes to hours under elevated ozone conditions, making this compound relatively short-lived in the atmosphere under such conditions.
| Degradation Factor | Behavior/Characteristics | Notes |
|---|---|---|
| Light Sensitivity | Light sensitive compound | Requires storage under inert atmosphere [6] |
| UV Stability | Susceptible to UV degradation | Direct photolysis occurs under UV light [12] |
| Ozone Degradation | Forms degradation products with ozone | Part of natural terpene degradation [14] |
| Atmospheric Degradation | Subject to atmospheric oxidation | Common fate of biogenic volatiles [14] |
| Primary Degradation Products | Aldehydes, ketones, and acids | Lower molecular weight compounds [14] |
| Degradation Mechanism | Criegee mechanism for ozonolysis | Standard alkene ozonolysis pathway [14] |
| Environmental Conditions | Temperature and humidity dependent | Tropical conditions accelerate degradation [16] |
The environmental behavior and persistence of 4,9-Undecadien-2-one, 6,10-dimethyl- are fundamentally determined by its partition coefficients and related physicochemical properties. These parameters govern the compound's distribution between different environmental compartments and its long-term fate in ecological systems.
Partition Coefficient Values
The octanol-water partition coefficient (LogP) of 4,9-Undecadien-2-one, 6,10-dimethyl- has been determined through both experimental and computational methods. Experimental measurements report a LogP value of 4.13 [6], while computational predictions using the Crippen method yield a value of 4.048 [9]. Both values indicate strong lipophilicity and preference for organic phases over aqueous systems. The corresponding log₁₀ water solubility value of -4.25 [9] confirms the compound's extremely low aqueous solubility.
Environmental Distribution and Mobility
The high LogP values suggest that 4,9-Undecadien-2-one, 6,10-dimethyl- will preferentially partition into organic matter, lipid phases, and hydrophobic environmental compartments. In soil systems, the compound is expected to have limited mobility due to its low water solubility and tendency to adsorb to organic matter [17] [18]. When spilled, the compound floats on water surfaces and evaporates slowly, indicating potential for atmospheric transport rather than groundwater contamination [17] [18].
Bioaccumulation Potential
The compound's high LogP value indicates potential for bioaccumulation in fatty tissues of organisms [17] [18]. The McGowan characteristic volume of 187.000 ml/mol [9] provides additional insight into the compound's molecular size and potential for biological uptake. However, the compound's relatively high volatility and susceptibility to metabolic degradation may limit long-term bioaccumulation compared to more persistent organic pollutants.
Environmental Persistence Assessment
Ecotoxicological Considerations
The compound is classified as "toxic to aquatic life with long lasting effects" [17] [18], reflecting both its inherent toxicity and environmental persistence characteristics. This classification indicates that while the compound may not persist indefinitely in the environment, its effects on aquatic ecosystems can be long-lasting due to bioaccumulation potential and slow degradation in certain environmental compartments.
Treatment and Degradation in Engineered Systems
In sewage treatment systems, 4,9-Undecadien-2-one, 6,10-dimethyl- is "not readily degradable in treatment plants" [18], requiring specialized treatment approaches. The compound's low water solubility and resistance to conventional biological treatment processes necessitate advanced treatment technologies for effective removal from wastewater streams.
| Parameter | Value | Method/Source |
|---|---|---|
| LogP (octanol/water) | 4.13 | ChemicalBook [6] |
| LogP (octanol/water) | 4.048 | Chemeo (Crippen Calculated) [9] |
| Log₁₀ Water Solubility | -4.25 | Chemeo (Crippen Calculated) [9] |
| McGowan Volume | 187.000 ml/mol | Chemeo (McGowan Calculated) [9] |
| Environmental Persistence | May persist based on available information | Fisher Scientific SDS [17] [18] |
| Stability | Light sensitive | ChemicalBook [6] |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects | Fisher Scientific SDS [17] [18] |
| Environmental Compartment | Persistence Characteristics | Half-life/Degradation Rate |
|---|---|---|
| Atmosphere | Moderate persistence, subject to ozonolysis | Minutes to hours under ozone conditions [14] |
| Water | Low water solubility, floats on surface | Persistent due to low solubility [17] [18] |
| Soil | Limited mobility due to low water solubility | Evaporates slowly from soil [18] |
| Biota | Potential for bioaccumulation | May accumulate in lipid tissues [17] [18] |
| Sewage Treatment | Not readily degradable in treatment plants | Requires specialized treatment [18] |